2,4-Dimethylthiazole-5-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic carbaldehydes has been reported in the literature. For instance, a method for synthesizing 2-quinoxalinyl carbaldehyde dimethyl acetals involves a K(2)S(2)O(8)-mediated cross-coupling of quinoxalines with methanol, which can then be converted into 2-quinoxalinyl carbaldehydes under acidic conditions . Similarly, the synthesis of 1,2,3-thiadiazole-5-carbaldehydes is achieved by monobromination of 5-methyl derivatives, followed by treatment with sodium azide and decomposition in concentrated sulfuric acid . These methods highlight the potential pathways that could be adapted for synthesizing 2,4-Dimethylthiazole-5-carbaldehyde by considering the structural similarities.
Molecular Structure Analysis
The molecular structure of carbaldehydes derived from heterocycles like oxadiazoles and thiadiazoles suggests that these compounds can exhibit unique behaviors such as stabilization in the hydrated form, as seen in the case of aryl-1,2,4-oxadiazolecarbaldehydes . This could imply that 2,4-Dimethylthiazole-5-carbaldehyde may also have specific structural characteristics affecting its stability and reactivity.
Chemical Reactions Analysis
The chemical reactions involving carbaldehydes are diverse. For example, the 2-amino-1H-imidazol-4-carbaldehyde derivatives are used as building blocks for synthesizing various 2-aminoimidazole alkaloids . This demonstrates the reactivity of such compounds in forming more complex structures, which could be relevant when considering the reactivity of 2,4-Dimethylthiazole-5-carbaldehyde in synthetic applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2,4-Dimethylthiazole-5-carbaldehyde are not directly discussed, the properties of similar compounds can be inferred. The synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate of Losartan, involves several steps with an overall yield of 40%, indicating that such syntheses can be challenging and may require optimization for better yields . The physical properties such as solubility, melting point, and boiling point would depend on the functional groups present in the molecule and their interactions.
Scientific Research Applications
1. Synthesis of pH-Sensitive Spin Probes
- Research Context: Synthesis of stable nitroxides using 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides for creating pH-sensitive spin probes.
- Application: Utilized in magnetic resonance imaging (MRI) and other diagnostic tools.
- Reference: (Kirilyuk et al., 2003)
2. Novel Synthesis Methods
- Research Context: Development of novel synthesis methods for key intermediates in drug production, using related compounds.
- Application: Integral in the creation of medications such as Losartan.
- Reference: (Sun et al., 2009)
3. Development of Non-Linear Optical Materials
- Research Context: Synthesis of novel benzothiazole derivatives with reverse polarity for non-linear optic applications.
- Application: These materials have potential uses in photonics and optoelectronics.
- Reference: (Hrobárik et al., 2004)
4. Creation of Imidazo[4,5-b]pyridine Derivatives
- Research Context: Synthesis of these derivatives from aminoimidazolecarbaldehydes, offering a pathway to novel compounds.
- Application: Has potential applications in pharmaceutical research and development.
- Reference: (Perandones & Soto, 1997)
5. Investigation of Structural Features
- Research Context: Studying the structural features of N,N-Disubstituted 2-aminothiazoles.
- Application: Insightful for designing more effective and stable compounds in chemistry.
- Reference: (Gillon et al., 1983)
6. Facile One-Pot Synthesis of Purines
- Research Context: Developing an efficient method for synthesizing purines, using compounds like 4-amino-1,2-dimethylimidazole-5-carbaldehyde.
- Application: Important in the field of biochemistry and pharmaceuticals.
- Reference: (Perandones & Soto, 1997)
7. Preparation of Novel Push-Pull Benzothiazole Derivatives
- Research Context: Synthesis of benzothiazole derivatives with novel properties, useful in various chemical applications.
- Application: Potential use in electronic materials and dyes.
- Reference: (Hrobárik et al., 2004)
8. Synthesis of Imidazo[4,5-b]pyridines
- Research Context: This research presents a method to synthesize imidazo[4,5-b]pyridine derivatives from aminoimidazolecarbaldehydes.
- Application: These derivatives have implications in pharmaceutical research.
- Reference: (Perandones & Soto, 1997)
properties
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-6(3-8)9-5(2)7-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHWXDLKIYXDCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379922 | |
Record name | 2,4-dimethylthiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylthiazole-5-carbaldehyde | |
CAS RN |
95453-54-6 | |
Record name | 2,4-dimethylthiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethyl-1,3-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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